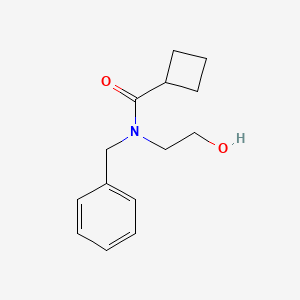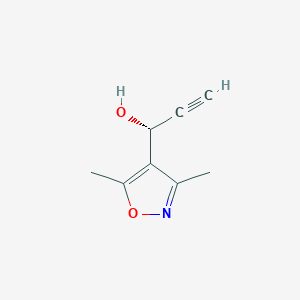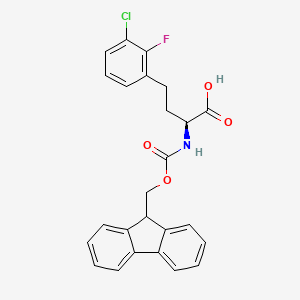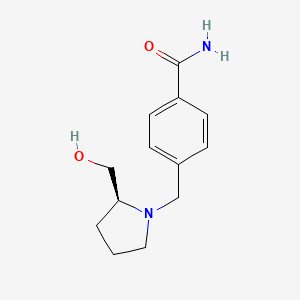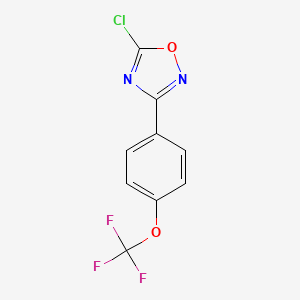
4-Methyl-2-(propan-2-yl)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 4-methylpentanal with isopropylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-(propan-2-yl)pentanone. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve efficient conversion.
化学反応の分析
Types of Reactions
4-Methyl-2-(propan-2-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of acid catalysts.
Major Products Formed
Oxidation: 4-Methyl-2-(propan-2-yl)pentanoic acid.
Reduction: 4-Methyl-2-(propan-2-yl)pentanol.
Substitution: Corresponding imines or hydrazones.
科学的研究の応用
4-Methyl-2-(propan-2-yl)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-2-(propan-2-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Methylpentanal: Similar structure but lacks the isopropyl group.
2-Isopropylpentanal: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-pentanol: Similar structure but has a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Methyl-2-(propan-2-yl)pentanal is unique due to the presence of both a methyl and an isopropyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
4-methyl-2-propan-2-ylpentanal |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(6-10)8(3)4/h6-9H,5H2,1-4H3 |
InChIキー |
KKMKRUNCUTXQPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




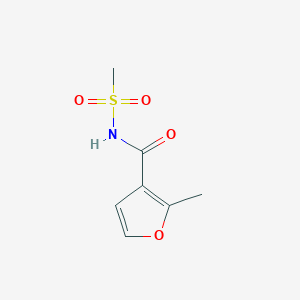

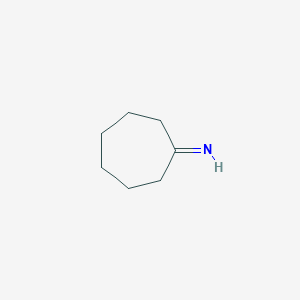
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
